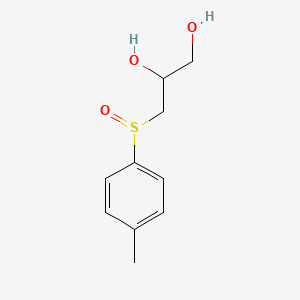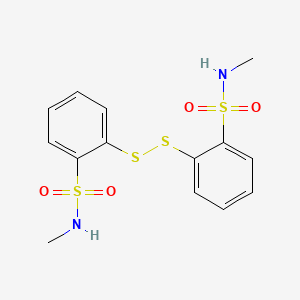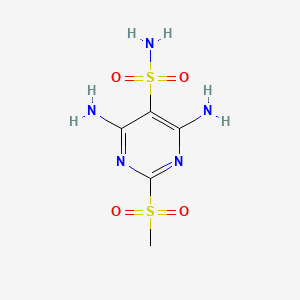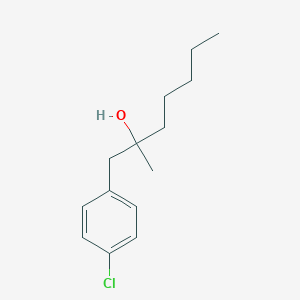
N-(4-(aminomethyl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(aminomethyl)phenyl)acrylamide is an organic compound with the molecular formula C10H12N2O It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-(aminomethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Schotten-Baumann Reaction: One common method for synthesizing N-(4-(aminomethyl)phenyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically involves the reaction of 4-(aminomethyl)aniline with acryloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Continuous Flow Synthesis: Another method involves continuous flow synthesis, which offers advantages in terms of safety and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Continuous flow processes are often preferred due to their scalability and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(4-(aminomethyl)phenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted amides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides and amines.
Wissenschaftliche Forschungsanwendungen
N-(4-(aminomethyl)phenyl)acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers, which can be used in coatings, adhesives, and hydrogels.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for the synthesis of bioactive molecules.
Materials Science: It is used in the development of advanced materials, including nanomaterials and composites, due to its ability to form stable polymers with desirable properties.
Biomedical Research: The compound’s biocompatibility and water solubility make it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of N-(4-(aminomethyl)phenyl)acrylamide involves its interaction with biological nucleophiles, such as DNA bases, proteins, or peptides. The compound can form covalent bonds with these nucleophiles, leading to various biological effects. For example, its reactivity with glutathione can lead to disturbances in the redox balance, making cells more vulnerable to reactive oxygen species . This reactivity is primarily due to the electrophilic nature of the acrylamide group, which can undergo nucleophilic addition reactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-(4-(aminomethyl)phenyl)acrylamide can be compared with other similar compounds, such as:
N-phenylacrylamide: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
N-(4-(aminomethyl)phenyl)methacrylamide: Contains a methyl group on the acrylamide moiety, which reduces its electrophilicity and reactivity compared to this compound.
N-(4-(aminomethyl)phenyl)carbamyl derivatives: These compounds have different functional groups attached to the phenyl ring, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1,7,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJQBCYGMAKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
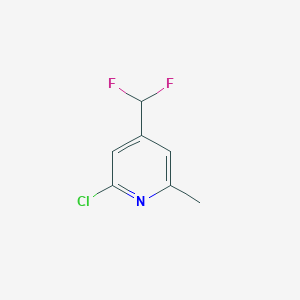
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
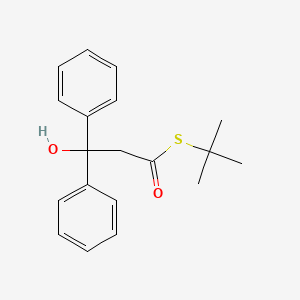
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
